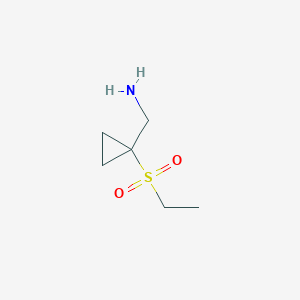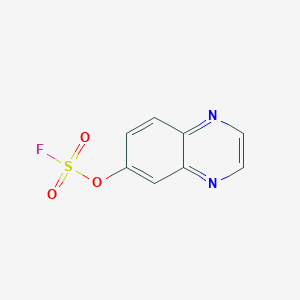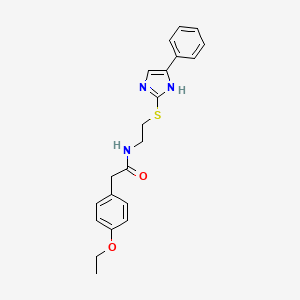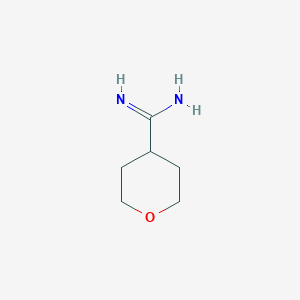![molecular formula C18H15FN4O4 B2580994 N-(2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-2,3-二氢苯并[b][1,4]二氧六环-2-甲酰胺 CAS No. 1904371-55-6](/img/structure/B2580994.png)
N-(2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-2,3-二氢苯并[b][1,4]二氧六环-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with a multifaceted structure that makes it interesting for scientific research. Its unique chemical architecture comprises a triazine ring, a dihydrobenzo dioxine, and a fluorinated benzene derivative.
科学研究应用
Chemistry
Synthetic Intermediate: : Utilized as an intermediate in the synthesis of other complex organic molecules.
Catalysis: : Its unique structure makes it a candidate for use as a ligand in catalysis.
Biology and Medicine
Drug Design: : Investigated for potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Markers: : Studied for its interactions with biological markers in disease research.
Industry
Material Science:
Agriculture: : Possible use in the synthesis of agrochemicals for pest control.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Preparation of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-one: : This step involves the reaction of appropriate fluorinated benzene precursors with nitrating agents, followed by cyclization and oxidation to form the triazine ring.
Formation of the dihydrobenzo dioxine scaffold: : This involves the reaction of catechol derivatives with formaldehyde under acidic conditions to form the dioxine ring.
Coupling reaction: : The final step involves the coupling of the two fragments using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the triazine ring or the benzo dioxine moiety.
Reduction: : Reduction reactions can target the carbonyl groups within the structure, often leading to the formation of hydroxyl derivatives.
Substitution: : The fluorine atom is particularly reactive in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Sodium methoxide, ammonia for nucleophilic aromatic substitution.
Major Products
The primary products formed from these reactions are hydroxylated or amino derivatives of the original compound, depending on the conditions and reagents used.
作用机制
The mechanism by which N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, such as kinase inhibitors or GPCR (G-protein-coupled receptors).
Pathways: : Modulating pathways related to cell signaling, proliferation, and apoptosis. The compound's fluorine atom plays a crucial role in enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
N-(2-(6-methyl-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
Fluorine Substitution: : The presence of a fluorine atom enhances lipophilicity and membrane permeability, often leading to increased biological activity.
Structural Complexity: : The combination of triazine and dioxine scaffolds provides unique steric and electronic properties, making it distinct from its analogs.
属性
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c19-11-5-6-13-12(9-11)18(25)23(22-21-13)8-7-20-17(24)16-10-26-14-3-1-2-4-15(14)27-16/h1-6,9,16H,7-8,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCALLRPUVBNZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine](/img/structure/B2580916.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2580919.png)

![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride](/img/structure/B2580922.png)
![N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B2580924.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2580928.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2580933.png)
